molecular formula C9H16O2 B8321077 2-Oxaspiro[4.5]decan-8-ol

2-Oxaspiro[4.5]decan-8-ol

Cat. No.: B8321077
M. Wt: 156.22 g/mol
InChI Key: NGJSBONNRJQNEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxaspiro[45]decan-8-ol is a chemical compound characterized by a spirocyclic structure, which includes an oxolane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 2-Oxaspiro[4.5]decan-8-ol involves a Lewis acid-catalyzed Prins/pinacol cascade process. This method utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction proceeds through a cascade of Prins and pinacol rearrangement reactions, resulting in the formation of the oxaspirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxaspiro[4.5]decan-8-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

2-Oxaspiro[4.5]decan-8-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors in a specific manner, potentially modulating their activity. Detailed studies on its molecular targets and pathways are ongoing, but it is believed to influence various biochemical processes through its structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxaspiro[4.5]decan-8-ol is unique due to its specific combination of an oxolane ring and a cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-oxaspiro[4.5]decan-8-ol

InChI

InChI=1S/C9H16O2/c10-8-1-3-9(4-2-8)5-6-11-7-9/h8,10H,1-7H2

InChI Key

NGJSBONNRJQNEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1O)CCOC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-oxaspiro[4.5]decan-8-one (46.4 g., 0.3 mole) from Part C above in 1.5 liters of absolute ethanol was stirred under N2 atmosphere while sodium borohydride was added in 1-1.5-g. portions. When the addition was completed the mixture was stirred at room temperature for 4 hours. Then 1445 ml. of water was added and stirring was continued for 30 minutes. Ethanol was removed in vacuo and the aqueous layer was extracted with chloroform to give 43 g. (91%) of a mixture of two isomers by TLC analysis and NMR spectral analysis. H-NMR δ (ppm) 1.02-1.79 (10H, multiplet); 3.24-3.95 (5H, multiplet); mass spectrum m/e 156 (M+).
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